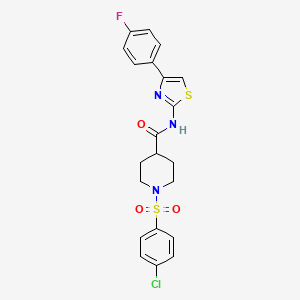

1-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide

Description

This compound (CAS 922454-14-6, molecular formula C₂₁H₁₉F₂N₃O₃S₂, molecular weight 463.5) features a piperidine-4-carboxamide core substituted with a 4-chlorophenylsulfonyl group and a 4-(4-fluorophenyl)thiazol-2-yl moiety. Its structural complexity arises from the dual aromatic systems (chlorophenyl and fluorophenyl) and the sulfonyl-thiazole linkage, which may confer specific electronic and steric properties relevant to biological activity .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O3S2/c22-16-3-7-18(8-4-16)31(28,29)26-11-9-15(10-12-26)20(27)25-21-24-19(13-30-21)14-1-5-17(23)6-2-14/h1-8,13,15H,9-12H2,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQQCWBDHBFLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide, often referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanism of action, cytotoxic effects, and applications in drug development.

The compound has a molecular formula of and a molecular weight of 397.83 g/mol. It features both sulfonyl and thiazole functional groups, contributing to its unique biological properties.

The precise biological targets of this compound are not fully elucidated; however, sulfonamide compounds are known to interact with various biological systems. The proposed mechanisms include:

- Inhibition of Enzymatic Activity: Sulfonamides often inhibit enzymes involved in folate synthesis, crucial for nucleic acid production in bacteria and cancer cells.

- Induction of Apoptosis: Similar compounds have been shown to induce apoptotic pathways in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspases .

Anticancer Activity

Research indicates that derivatives similar to the target compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies: In vitro studies on various cancer cell lines (e.g., MCF-7 and HepG2) reveal that related compounds induce cytotoxic effects with IC50 values ranging from 2.32 µg/mL to 51.56 µg/mL depending on structural modifications .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4i | MCF-7 | 2.32 | Apoptosis induction |

| 4e | HepG2 | 5.36 | Cell cycle arrest |

| 4a | MCF-7 | 51.56 | Enzyme inhibition |

Antimicrobial Activity

The compound's structural analogs have also shown promising antimicrobial activity:

- Minimum Inhibitory Concentration (MIC): Studies report MIC values as low as 0.22 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic potential of several thiazole-based compounds against MCF-7 and HepG2 cell lines. The results demonstrated that modifications in the piperidine ring significantly affected activity, with the most potent compound achieving an IC50 of 2.32 µg/mL against MCF-7 cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related sulfonamide derivatives. The findings highlighted that structural variations could enhance activity against specific bacterial strains, showcasing the importance of chemical modifications in enhancing biological efficacy .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its effectiveness in reducing nitric oxide (NO) secretion in RAW264.7 cells stimulated by lipopolysaccharide (LPS). The compound was shown to have no significant toxicity at a concentration of 6.0 μM, making it a promising candidate for further development in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of compounds containing the thiazole and sulfonyl groups has been documented extensively. For instance, derivatives similar to this compound have shown antiproliferative effects against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis through caspase activation and cell cycle arrest .

A comparative analysis revealed that modifications in substituents, such as replacing chlorine with fluorine, can enhance anticancer activity significantly . This suggests that structural optimization is crucial for maximizing therapeutic efficacy.

| Activity | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Anti-inflammatory | RAW264.7 | >6.0 (non-toxic) | Inhibition of NO secretion |

| Anticancer | A549 | 8.107 | Induction of apoptosis |

| Anticancer | MCF-7 | Variable | Caspase activation and cell cycle arrest |

Case Studies

- Anti-inflammatory Study : The compound was tested in an ELISA assay to evaluate cytokine secretion in an inflammatory model. Results indicated a significant reduction in NO levels compared to controls, highlighting its potential as an anti-inflammatory agent .

- Anticancer Research : In vitro studies demonstrated that derivatives with similar structures exhibited better cytotoxicity against cancer cell lines than standard chemotherapeutics like doxorubicin. The studies also emphasized the importance of specific substituent groups in enhancing activity against different cancers .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Thiazole Ring

Analog 1 : 1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 941962-26-1)

- Molecular Formula : C₂₀H₂₀ClN₃O₃S₂

- Molecular Weight : 450.0

- Key Difference : Replaces the 4-(4-fluorophenyl)thiazole with a 4-methylbenzothiazole group.

Analog 2 : N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide (CAS 923367-63-9)

- Molecular Formula : C₂₃H₂₄FN₃O₅S₂

- Molecular Weight : 505.6

- Key Difference : Incorporates a 3,4-dimethoxyphenyl group on the thiazole.

- Implications : Methoxy groups enhance solubility but may reduce membrane permeability due to increased polarity .

Analog 3 : 1-((4-Chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)piperidine-4-carboxamide (CAS 921527-76-6)

- Molecular Formula : C₂₅H₂₄ClN₃O₅S₂

- Molecular Weight : 546.1

- Key Difference : Substitutes the fluorophenyl-thiazole with a 7-ethoxybenzofuran-thiazole system.

- Implications : The ethoxybenzofuran group introduces a larger hydrophobic surface, which might improve target binding but reduce aqueous solubility .

Variations in the Sulfonyl Group

Analog 4 : N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide

- Key Difference : Uses a 2,4-dichlorophenylsulfonyl group instead of 4-chlorophenylsulfonyl.

Analog 5 : N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide

Physicochemical Properties Comparison

| Compound (CAS) | Molecular Weight | Key Substituents | LogP* (Predicted) | Solubility (Predicted) |

|---|---|---|---|---|

| 922454-14-6 (Target Compound) | 463.5 | 4-Fluorophenylthiazole, 4-Cl-sulfonyl | ~3.5 | Moderate |

| 941962-26-1 (Analog 1) | 450.0 | 4-Methylbenzothiazole, 4-Cl-sulfonyl | ~3.2 | Higher |

| 923367-63-9 (Analog 2) | 505.6 | 3,4-Dimethoxyphenylthiazole, 4-F-sulfonyl | ~2.8 | High |

| 921527-76-6 (Analog 3) | 546.1 | 7-Ethoxybenzofuran-thiazole, 4-Cl-sulfonyl | ~4.1 | Low |

| 923397-55-1 (Analog 4) | 490.0 | 3,4-Dimethylphenylthiazole, 4-Cl-sulfonyl | ~3.9 | Moderate |

*LogP values estimated using fragment-based methods.

Key Structural-Activity Relationship (SAR) Trends

Fluorine Substitution : The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, optimizing receptor binding compared to bulkier substituents (e.g., benzofuran in Analog 3) .

Chlorine vs. Bromine : Chlorine in the sulfonyl group (target compound) offers a better balance of steric and electronic effects than bromine, which may overburden the binding pocket .

Thiazole Modifications : Replacing fluorophenyl with methylbenzothiazole (Analog 1) reduces molecular weight but may diminish target affinity due to weaker π-π interactions .

Q & A

What synthetic strategies are employed to prepare 1-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide?

Answer:

The synthesis typically involves multi-step reactions:

Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with piperidine-4-carboxylic acid derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.

Thiazole Coupling : Introducing the 4-(4-fluorophenyl)thiazol-2-amine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Purification : Final purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Key Considerations : Optimize reaction stoichiometry and solvent polarity to minimize byproducts. Use inert atmospheres for moisture-sensitive steps .

Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:

- NMR Spectroscopy : and NMR identify functional groups (e.g., sulfonyl peaks at ~3.1–3.3 ppm for piperidine protons, aromatic signals at 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion at m/z 506.08) .

- X-ray Diffraction (XRPD) : Resolve crystal structure and validate stereochemistry (unit cell parameters: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and purity (>95% by DSC) .

How can researchers investigate the structure-activity relationship (SAR) of this compound for target modulation?

Answer:

Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing 4-fluorophenyl with other halogens or electron-withdrawing groups).

Enzymatic Assays : Measure IC against targets (e.g., carbonic anhydrase isoforms using fluorescence-based activity assays) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity differences.

Lipophilicity Studies : Determine logP values via shake-flask or HPLC methods to correlate with membrane permeability .

What experimental approaches address contradictions in reported bioactivity data?

Answer:

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

- Counter-Screening : Test against off-targets (e.g., kinase panels) to rule out nonspecific effects.

- Structural Analysis : Use X-ray crystallography to verify binding site interactions and identify steric clashes or conformational changes .

- Batch Reproducibility : Re-synthesize the compound and confirm purity (>98% by HPLC) to exclude batch-specific impurities .

How is the compound’s inhibitory mechanism against enzymes like carbonic anhydrase characterized?

Answer:

Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).

Zinc Displacement Assays : Use fluorescent probes (e.g., dansylamide) to assess metal ion displacement in the enzyme’s active site .

Cellular Uptake : Quantify intracellular concentrations via LC-MS in relevant cell lines (e.g., HEK293) .

What methodologies optimize the compound’s synthetic yield and scalability?

Answer:

- Design of Experiments (DoE) : Use statistical software (e.g., JMP) to optimize parameters (temperature, catalyst loading) .

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reaction control .

- In Situ Monitoring : Employ PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .

How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Answer:

Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) .

Plasma Protein Binding : Use equilibrium dialysis to measure free fraction availability.

Pharmacokinetic Profiling : Conduct rodent studies to assess bioavailability and half-life.

Prodrug Strategies : Modify carboxylate groups to esters for improved absorption .

What crystallographic techniques elucidate the compound’s solid-state behavior?

Answer:

- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., C-Cl bond at 1.74 Å, torsion angles of the piperidine ring) .

- Powder XRPD : Compare experimental vs. simulated patterns to confirm polymorphic purity .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds with sulfonyl oxygen) .

How is the compound’s selectivity for specific enzyme isoforms validated?

Answer:

- Isoform-Specific Assays : Test against recombinant isoforms (e.g., CA II vs. CA IX) using fluorogenic substrates.

- CRISPR Knockout Models : Use cell lines lacking target isoforms to confirm on-target effects.

- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution for isoform-specific binding motifs .

What strategies mitigate solubility challenges during biological testing?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.